Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-
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Overview
Description
Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, is an organoboron compound that features a boronic acid functional group attached to a pyridine and thiophene ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Scientific Research Applications
Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, exerts its effects is primarily through its ability to form reversible covalent bonds with various biomolecules. This property makes it a valuable tool in the development of enzyme inhibitors and other biologically active compounds . The molecular targets and pathways involved often include enzymes with active site serines, where the boronic acid forms a covalent bond, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
- 4-Pyridinylboronic acid
- 3-Pyridinylboronic acid
- 4-Bromophenylboronic acid
Comparison: Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly useful in specific cross-coupling reactions and in the synthesis of complex molecules .
Properties
CAS No. |
2122282-89-5 |
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Molecular Formula |
C9H8BNO2S |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
(4-pyridin-3-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-4-8(6-14-9)7-2-1-3-11-5-7/h1-6,12-13H |
InChI Key |
OPOLGBPYTCHFRG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C2=CN=CC=C2)(O)O |
Origin of Product |
United States |
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